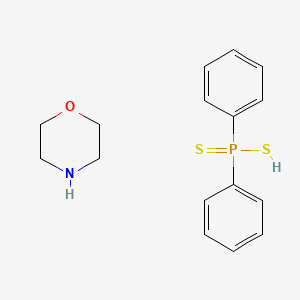
モルホリンジフェニルホスフィノジチオアート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine diphenylphosphinodithioate is an organophosphorus compound that features a morpholine ring and a diphenylphosphinodithioate group
科学的研究の応用
Morpholine diphenylphosphinodithioate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as an additive in lubricants and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine diphenylphosphinodithioate typically involves the reaction of morpholine with diphenylphosphinodithioic chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Morpholine with Diphenylphosphinodithioic Chloride:
Industrial Production Methods
In an industrial setting, the production of morpholine diphenylphosphinodithioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Morpholine diphenylphosphinodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The diphenylphosphinodithioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of morpholine diphenylphosphinodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The diphenylphosphinodithioate group plays a crucial role in these interactions, as it can form strong bonds with metal ions and other functional groups in the target molecules.
類似化合物との比較
Similar Compounds
Morpholine-2,5-diones: These compounds are structurally related and share similar chemical properties.
Phosphorodiamidate Morpholino Oligonucleotides: These are used in therapeutic applications and have a similar morpholine backbone.
Diphenylphosphinodithioic Acid Derivatives: These compounds have similar phosphine groups and exhibit comparable reactivity.
Uniqueness
Morpholine diphenylphosphinodithioate is unique due to the combination of the morpholine ring and the diphenylphosphinodithioate group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
特性
IUPAC Name |
diphenyl-sulfanyl-sulfanylidene-λ5-phosphane;morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11PS2.C4H9NO/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-6-4-2-5-1/h1-10H,(H,14,15);5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOPIQXYTZZNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NOPS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














